5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol
Description
5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol is a triazole derivative featuring a benzodioxole moiety linked via a methyl group at position 5, an ethyl group at position 4, and a thiol (-SH) group at position 2.
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H13N3O2S/c1-2-15-11(13-14-12(15)18)6-8-3-4-9-10(5-8)17-7-16-9/h3-5H,2,6-7H2,1H3,(H,14,18) |
InChI Key |
YYEAJSKQJBTAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of benzo[1,3]dioxole derivatives with triazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the benzo[1,3]dioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the benzo[1,3]dioxole or triazole rings .
Scientific Research Applications
5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Core
Electronic and Steric Effects
- This contrasts with nitro or trifluoromethyl substituents in analogues, which withdraw electrons, stabilizing the triazole ring but reducing nucleophilicity .
- Steric Influence : The ethyl group at position 4 introduces moderate steric hindrance compared to smaller methyl groups (e.g., in ’s analogue), which may affect binding to biological targets or solubility .
Physical Properties
- Melting Point : Expected to be >200°C (based on analogues like 4-nitrobenzylidene derivatives, m.p. 207–208°C) .
- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the thiol group, but reduced aqueous solubility compared to hydroxyl or amino-substituted triazoles .
Antitumor Potential
- The triazole-thiol core is associated with cytotoxic activity (e.g., ’s compound showing activity against HCT-116 cells).
- Comparatively, thiazolo-triazole derivatives () exhibit distinct bioactivity profiles due to sulfur-rich scaffolds .
Antioxidant and Antimicrobial Activity
- Triazole-thiols with aryl substituents (e.g., ) demonstrate moderate antiradical activity in DPPH assays. The target compound’s benzodioxole group, known for antioxidant properties, may enhance this effect .
- Antimicrobial activity is plausible, as seen in benzimidazole-triazole hybrids (), though substituent-specific data are needed .
Stability and Pharmacokinetic Considerations
- Oxidation Sensitivity : The thiol group is prone to oxidation, but steric protection from the ethyl and benzodioxolymethyl groups may improve stability compared to unsubstituted triazole-thiols .
- Lipophilicity : Predicted logP values are higher than analogues with polar groups (e.g., ’s amido derivatives), suggesting favorable blood-brain barrier penetration .
Biological Activity
5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of benzo[1,3]dioxole derivatives with thiol and triazole moieties. Recent studies have emphasized the importance of the triazole-thiol framework in enhancing biological activity against various pathogens.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of 5-benzodioxole-based compounds. A notable study demonstrated that derivatives of triazole-thiol exhibited significant inhibitory activity against β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Specifically, these compounds showed promising results against class A carbapenemases such as KPC-2 and metallo-β-lactamases (MBLs) like VIM-1 and IMP-1 .
Table 1: Inhibitory Activity Against β-Lactamases
| Compound | Class A Carbapenemase (KPC-2) | Metallo-β-lactamase (VIM-1) | Metallo-β-lactamase (IMP-1) |
|---|---|---|---|
| 5-Benzo[1,3]dioxol... | Moderate | Weak | Moderate |
| 4-Amino Triazole | High | Moderate | High |
Antioxidant Activity
Another aspect of the biological activity of this compound is its antioxidant potential. Research has shown that triazole-thiol derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. The mechanism involves the thiol group donating electrons to neutralize reactive oxygen species (ROS) .
Antibacterial Activity
The antibacterial efficacy of 5-benzodioxole derivatives has been explored against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that these compounds possess a broad spectrum of antibacterial activity, which is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Case Studies
Case Study 1: Inhibition of β-Lactamase Enzymes
A recent study evaluated a series of triazole-thiol derivatives for their ability to inhibit β-lactamase enzymes. Among the tested compounds, 5-benzodioxole derivative exhibited moderate inhibition against KPC-2 and strong inhibition against MBLs like VIM-1. The study concluded that modifications in the thiol group could enhance inhibitory potency .
Case Study 2: Antioxidant Effects
In a comparative study assessing antioxidant activities, 5-benzodioxole derivatives were found to outperform standard antioxidants like ascorbic acid in scavenging DPPH radicals. The structure–activity relationship indicated that the presence of the dioxole ring significantly contributes to antioxidant capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
